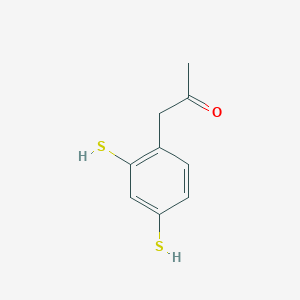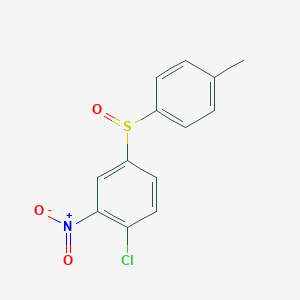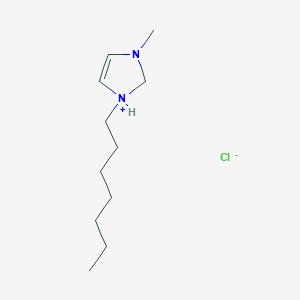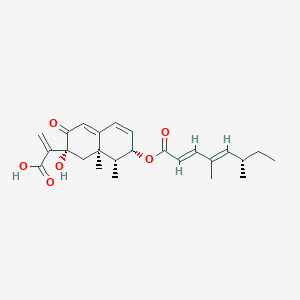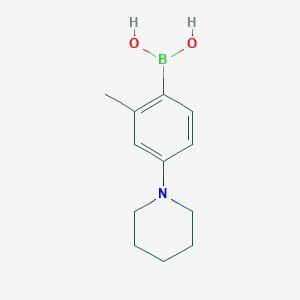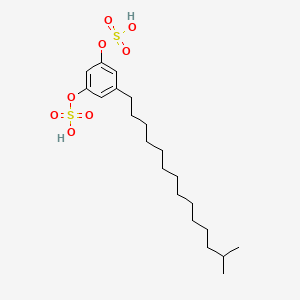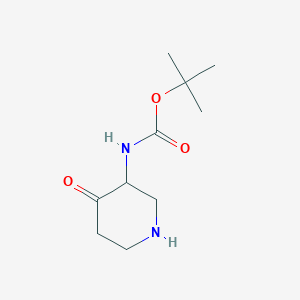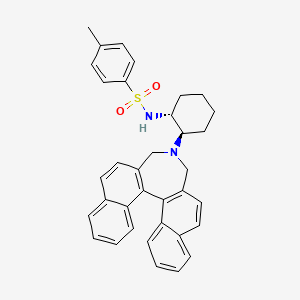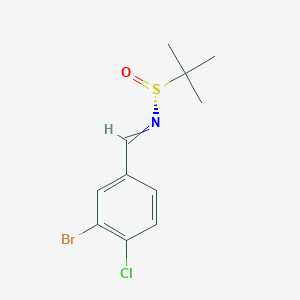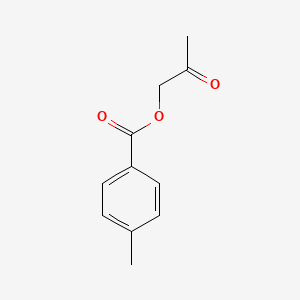
Benzoic acid, 4-methyl-, 2-oxopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-methyl-, 2-oxopropyl ester: is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and 2-oxopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-methyl-, 2-oxopropyl ester typically involves the esterification reaction between benzoic acid and 2-oxopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-methyl-, 2-oxopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-oxopropyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: Benzoic acid and 2-oxopropyl alcohol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-methyl-, 2-oxopropyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-methyl-, 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antimicrobial Action: The ester disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Action: The ester induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Methyl benzoate: Another ester of benzoic acid, known for its pleasant fragrance and use in the flavor industry.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Propyl benzoate: Used in the fragrance industry and as a solvent.
Uniqueness: Benzoic acid, 4-methyl-, 2-oxopropyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
101395-48-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-oxopropyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)14-7-9(2)12/h3-6H,7H2,1-2H3 |
Clave InChI |
DWTFRKVZUQWJCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


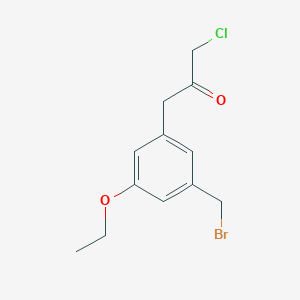
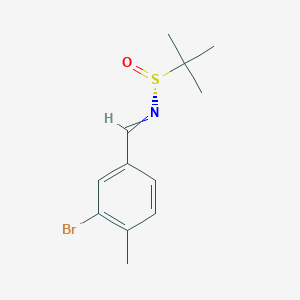
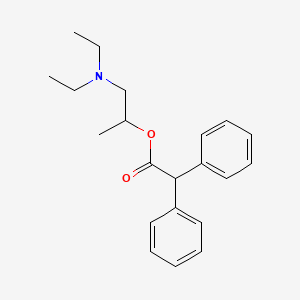
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
